5-ethylsulfanyl-11-methyl-4-(4-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
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Overview
Description
5-ethylsulfanyl-11-methyl-4-(4-methylphenyl)-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethylsulfanyl-11-methyl-4-(4-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one can be achieved through a multi-step process involving the formation of key intermediates. One common approach involves the use of transition metal-free one-pot cascade synthesis. This method utilizes renewable levulinic acid as a starting material, which undergoes a series of C–N and C–O bond formation reactions under mild conditions to yield the desired tricyclic structure .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally benign solvents and catalysts can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-ethylsulfanyl-11-methyl-4-(4-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to form corresponding reduced derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are used.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted aromatic compounds.
Scientific Research Applications
5-ethylsulfanyl-11-methyl-4-(4-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 5-ethylsulfanyl-11-methyl-4-(4-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 4-(ethylsulfanyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0 trideca-1(9),2(7),3,5,10,12-hexaen-6-ol
- 5-[(3-methoxyphenyl)methyl]-4-sulfanylidene-8-oxa-3,5-diazatricyclo[7.4.0.0 trideca-1(9),2(7),10,12-tetraen-6-one
Uniqueness
5-ethylsulfanyl-11-methyl-4-(4-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in its tricyclic structure. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
373371-35-8 |
---|---|
Molecular Formula |
C19H21N3OS2 |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
5-ethylsulfanyl-11-methyl-4-(4-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C19H21N3OS2/c1-4-24-19-20-17-16(14-9-10-21(3)11-15(14)25-17)18(23)22(19)13-7-5-12(2)6-8-13/h5-8H,4,9-11H2,1-3H3 |
InChI Key |
GGEIBDPHTROCTM-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2=C(C3=C(S2)CN(CC3)C)C(=O)N1C4=CC=C(C=C4)C |
solubility |
35.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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